The synthesis of 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine typically involves the condensation reaction between a primary amine and a carbonyl compound. While specific procedures for this compound are not extensively documented, general methods for synthesizing similar piperazine derivatives include:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields .
The molecular structure of 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine features several key components:
The structural formula can be represented as follows:
The InChI representation is:
This structure indicates potential sites for further chemical modifications that can enhance its pharmacological properties .
As a Schiff base, 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine is capable of undergoing various chemical reactions:
These reactions are significant for modifying the compound's biological activity or enhancing its solubility .
The physical and chemical properties of 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine include:
These properties are crucial for understanding its behavior in biological systems and its potential formulation into pharmaceutical products .
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine has various scientific applications:
Given its structural characteristics and reactivity, this compound holds promise for further research into new therapeutic agents .
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (CAS: 65514-72-9), designated as Clozapine Impurity E, is a key intermediate in antipsychotic drug synthesis. Recent patents disclose optimized Ullmann condensation routes using 2-chlorobenzoic acid and 4-chloro-1,2-diaminobenzene under Cu(I) catalysis (e.g., CuI/ligand systems), achieving >85% yield at 110–130°C in aprotic solvents like dimethylacetamide (DMAc) [7] [9]. This replaces anthranilic acid-based routes, reducing narcotic precursor dependency. Critical modifications include:
Table 1: Key Parameters in Ullmann-Based Synthesis of Clozapine Impurity E
Parameter | Traditional Route | Optimized Route |
---|---|---|
Starting Material | Anthranilic acid | 2-Chlorobenzoic acid |
Catalyst System | Cu(0) | CuI/N,N'-dimethylethylenediamine |
Yield | 60–70% | 85–92% |
Byproducts | Dimerization impurities | <3% unidentified impurities |
Scale Feasibility | Lab-scale | Multi-kilogram scale [7] |
N-Arylation of piperazine hinges on catalyst selection. Copper(I) catalysts (CuI, CuBr) with bidentate ligands (e.g., trans-N,N'-dimethylcyclohexanediamine) enable C–N coupling between 4-methylpiperazine and halogenated aryl intermediates at 90°C, suppressing N-alkylation byproducts [2] [7]. For benzoylation, Pd-based systems (e.g., Pd(OAc)₂/Xantphos) facilitate carbonylative coupling but require stringent anhydrous conditions [8]. Comparative studies show:
Table 2: Catalytic Performance in Piperazine Functionalization
Reaction Type | Catalyst | Conditions | Selectivity/Yield |
---|---|---|---|
N-Arylation | CuI/L-proline | K₃PO₄, DMSO, 80°C | 94% yield, 98% mono-arylation |
Benzoylation | Pd₂(dba)₃/DPPF | CO(g), toluene, 100°C | 88% yield |
Ullmann Condensation | CuI/N,N'-dimethylethylenediamine | K₂CO₃, DMAc, 110°C | 92% yield [2] [7] |
Solvent and energy optimization are central to sustainable synthesis of piperazine intermediates:
Recent advances emphasize one-pot cascades integrating Ullmann coupling and catalytic hydrogenation, eliminating intermediate purification and reducing E-factors by 40% [3].
Key impurities in Clozapine Impurity E synthesis include:
Table 3: Major Byproducts and Control Strategies
Byproduct | Formation Pathway | Minimization Strategy | Typical Levels |
---|---|---|---|
Dimerized bis-aryl adduct | Radical coupling of aryl amines | N₂ sparging, temperature control | <0.5% |
8-Chloro-11-oxo dibenzodiazepine | Over-oxidation of amine precursor | Controlled stoichiometry of oxidants | <0.3% |
Desmethyl piperazine derivative | N-demethylation | Reduced acid exposure during workup | <0.2% [9] |
Crystallization remains critical: anti-solvent addition (e.g., water into DMF) achieves >99.5% purity by precipitating Clozapine Impurity E while excluding polar impurities [6] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: